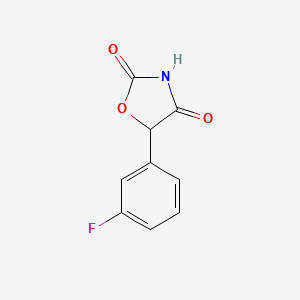

5-(3-Fluorophenyl)oxazolidine-2,4-dione

Description

Properties

Molecular Formula |

C9H6FNO3 |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C9H6FNO3/c10-6-3-1-2-5(4-6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13) |

InChI Key |

YUNUZICDVVRCRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2C(=O)NC(=O)O2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 3 Fluorophenyl Oxazolidine 2,4 Dione and Its Analogues

Established Synthetic Pathways for the Oxazolidine-2,4-dione Core

Cyclization reactions represent a fundamental approach to forming the five-membered oxazolidine (B1195125) ring. These methods typically involve the intramolecular reaction of a linear precursor containing the necessary carbon, oxygen, and nitrogen atoms. For instance, α-hydroxy amides can be cyclized with carbonylating agents like phosgene (B1210022) or its equivalents to yield the desired dione (B5365651) structure. The reaction proceeds through the formation of an intermediate that subsequently undergoes ring closure to form the stable heterocyclic system. american.edu

More advanced cyclization strategies have been developed to enhance molecular complexity under oxidative conditions. One such method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to oxidize vinyl oxazolidinones, forming α,β-unsaturated acyliminium ions. These reactive intermediates can then undergo intramolecular 1,4-addition reactions with appended nucleophiles, leading to the formation of cyclic structures with good diastereocontrol. nih.gov While often applied to oxazolidin-2-ones, the principles of intramolecular cyclization of functionalized precursors are broadly applicable in heterocyclic chemistry. nih.gov

Condensation reactions provide a direct and versatile route to the oxazolidine-2,4-dione core, often starting from readily available α-hydroxy acids or their derivatives. google.comrsc.org In a typical approach, an α-hydroxy acid, such as 3-fluoromandelic acid, is reacted with urea (B33335) or a related nitrogen-containing compound. The condensation process involves the formation of two amide-like bonds to close the ring, eliminating water or other small molecules.

The reaction can also be carried out with α-hydroxy acid esters. This pathway generally involves a two-step sequence where the hydroxyl group of the ester first reacts, followed by cyclization involving the ester moiety. The choice of condensing agent and reaction conditions is crucial for achieving high yields and minimizing side reactions.

The reaction between isocyanates and α-hydroxycarboxylic acid esters is a well-established method for synthesizing oxazolidine-2,4-diones. In this process, the hydroxyl group of the α-hydroxy ester adds to the isocyanate to form a carbamate (B1207046) intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl, displacing the alcohol to form the heterocyclic ring. researchgate.net

A related and highly efficient one-pot variation involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI). beilstein-journals.org This reaction proceeds without the need for catalysts and under mild conditions, yielding both oxazolidinones and five-membered cyclic carbonates. The reaction of CSI with an epoxide forms a cyclic intermediate that can rearrange to the final products. beilstein-journals.org

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign processes. Tandem reactions, which combine multiple bond-forming events in a single operation, exemplify this trend. A notable method for synthesizing oxazolidine-2,4-diones is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization. rsc.orgrsc.org This one-pot process utilizes atmospheric carbon dioxide as a renewable C1 source, avoiding the use of toxic reagents like phosgene. rsc.orgrsc.org The reaction proceeds under mild, transition-metal-free conditions, accommodating a variety of substrates. rsc.orgrsc.org

The scope of this reaction has been explored with various primary amines and α-ketoesters, demonstrating its versatility. The use of substituted ethyl benzoylformates, including those with fluoro and chloro groups, leads to the corresponding 5-aryl-oxazolidine-2,4-diones in moderate to good yields. rsc.org

| Entry | Amine (R-NH₂) | α-Ketoester (R'-COCO₂Et) | Product Yield (%) |

|---|---|---|---|

| 1 | Benzylamine | Ethyl benzoylformate | 80 |

| 2 | Benzylamine | Ethyl 4-methylbenzoylformate | 75 |

| 3 | Benzylamine | Ethyl 4-chlorobenzoylformate | 65 |

| 4 | Benzylamine | Ethyl 4-fluorobenzoylformate | 68 |

| 5 | 4-Methoxybenzylamine | Ethyl benzoylformate | 78 |

| 6 | Allylamine | Ethyl benzoylformate | 72 |

Fluorophenyl Moiety Introduction and Functionalization Techniques

The synthesis of the specific target compound, 5-(3-fluorophenyl)oxazolidine-2,4-dione, requires the incorporation of a 3-fluorophenyl group at the C5 position of the heterocyclic ring. The most direct and common strategy is to employ a starting material that already contains this structural motif.

For syntheses based on α-hydroxy acid derivatives (Section 2.1.2), 3-fluoromandelic acid or its esters would be the ideal precursors. Similarly, for methods starting from α-ketoesters (Section 2.1.4), ethyl 3-fluorobenzoylformate would be the appropriate starting material. rsc.org The fluorine atom is generally inert to the reaction conditions used for the formation of the oxazolidine-2,4-dione ring, making this "late-stage cyclization" approach highly effective. This strategy avoids potential issues with regioselectivity that could arise from attempting to fluorinate the phenyl ring after the heterocycle has been formed.

Asymmetric Synthesis and Chiral Resolution Methods for Oxazolidinedione Scaffolds

The C5 carbon of 5-substituted oxazolidine-2,4-diones is a stereocenter, meaning the compound can exist as a pair of enantiomers. Given that enantiomers often exhibit different pharmacological properties, obtaining enantiomerically pure compounds is of significant importance. nih.gov This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture. nih.govwikipedia.org

Asymmetric Synthesis aims to create the desired enantiomer selectively from the outset. This can be accomplished by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For oxazolidinone scaffolds, chiral auxiliaries attached to the nitrogen atom are commonly used to control subsequent transformations. Another approach is the use of chiral catalysts or reagents that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. mdpi.comrsc.org While many asymmetric strategies have focused on oxazolidin-2-ones, the underlying principles are applicable to the synthesis of chiral 2,4-diones. mdpi.com

Chiral Resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org A common classical method is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent (e.g., a chiral acid or base). These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org

More contemporary and analytical methods for separation rely on chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers. american.edu Another effective technique is capillary electrophoresis (CE), which can separate enantiomers through the use of chiral selectors, such as cyclodextrins, added to the buffer. nih.gov Studies on oxazolidinone analogs have shown that anionic cyclodextrin (B1172386) derivatives are particularly effective chiral selectors in CE, with the choice of selector being crucial for achieving successful separation. nih.gov

| Chiral Selector | Abbreviation | Type | Effectiveness |

|---|---|---|---|

| Heptakis-(6-sulfo)-β-cyclodextrin | HS-β-CD | Anionic, Single Isomer | Highly successful for five of six tested enantiomeric pairs |

| Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD | HDMS-β-CD | Anionic, Single Isomer | Effective, showed enantiomer migration order reversal compared to HS-β-CD |

| Sulfated-β-CD | S-β-CD | Anionic, Multi-component mixture | Effective, but single isomer selectors often provide better resolution |

Derivatization Strategies for Enhancing Molecular Complexity

To explore structure-activity relationships and develop analogues with diverse properties, the 5-(3-Fluorophenyl)oxazolidine-2,4-dione core can be modified at several key positions. These derivatizations allow for systematic adjustments to the molecule's steric and electronic profile.

The electronic nature of the 5-phenyl ring significantly influences the properties of phenyloxazolidinones. The fluorine atom at the meta-position of 5-(3-Fluorophenyl)oxazolidine-2,4-dione already imparts specific electronic characteristics. Further substitution on this ring can modulate these properties. Standard electrophilic aromatic substitution reactions can be employed, with the existing substituents—the electron-withdrawing fluorine atom and the oxazolidine-2,4-dione moiety—directing the position of new functional groups.

Key considerations for substitution include:

Introduction of Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or additional halogens can be introduced to decrease the electron density of the aromatic ring. These modifications can impact intermolecular interactions.

Introduction of Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) can be added to increase the ring's electron density.

Positional Isomerism: The placement of new substituents relative to the fluorine atom and the oxazolidine-2,4-dione ring can lead to a wide range of isomers with distinct conformational and electronic profiles. Studies on related fluorophenyl compounds show that even slight changes in fluorination patterns can significantly alter binding affinities to biological targets. nih.gov

Table 1: Potential Substitutions on the Fluorophenyl Ring

| Substituent Type | Example Group | Potential Synthetic Reaction | Expected Effect on Ring Electronics |

|---|---|---|---|

| Halogen | -Cl, -Br | Electrophilic Halogenation | Electron-withdrawing (inductive) |

| Nitro | -NO₂ | Nitration (e.g., HNO₃/H₂SO₄) | Strongly electron-withdrawing |

| Alkyl | -CH₃, -C₂H₅ | Friedel-Crafts Alkylation | Electron-donating (inductive) |

| Acyl | -C(O)R | Friedel-Crafts Acylation | Electron-withdrawing |

The oxazolidine-2,4-dione ring itself offers multiple sites for derivatization, primarily the nitrogen at position 3 (N-3) and the carbon at position 5 (C-5).

Modifications at the N-3 Position: The nitrogen atom of the oxazolidine-2,4-dione ring possesses imide-like acidity and can be readily functionalized. Common derivatization strategies include:

N-Alkylation: Introduction of alkyl or substituted alkyl chains can be achieved by treating the parent dione with an alkyl halide in the presence of a base (e.g., K₂CO₃). This is a versatile method for adding a variety of functional groups.

N-Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups, forming N-acyl derivatives.

Mannich Reaction: Condensation with formaldehyde (B43269) and a primary or secondary amine can yield N-aminomethyl derivatives, significantly increasing molecular complexity and introducing basic centers.

Modifications at the C-5 Position: The C-5 position is typically substituted with the 3-fluorophenyl group. However, in analogues where the C-5 position contains an active methylene (B1212753) group (-CH₂-), Knoevenagel condensation is a primary strategy for derivatization. mdpi.com This reaction involves the condensation of the active methylene group with various aldehydes or ketones in the presence of a weak base like piperidine (B6355638) or pyridine. nih.govnih.gov This approach is widely used in the synthesis of related thiazolidine-2,4-dione derivatives to introduce arylidene or alkylidene moieties, creating a C5-ylidene double bond. mdpi.comnih.govnih.gov

Table 2: Derivatization Strategies for the Oxazolidine-2,4-dione Ring

| Position | Reaction Type | Typical Reagents | Resulting Moiety |

|---|---|---|---|

| Nitrogen (N-3) | Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl |

| Nitrogen (N-3) | Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl |

| Nitrogen (N-3) | Mannich Reaction | Formaldehyde, Amine (e.g., R₂NH) | N-Aminomethyl |

| Carbon (C-5) | Knoevenagel Condensation* | Aromatic aldehyde (e.g., ArCHO), Base | 5-Arylidene |

Note: Knoevenagel condensation is applicable to analogues with a C-5 methylene group.

High-Yield Synthetic Protocols and Scalability Considerations for Research Applications

The synthesis of the core 5-(3-Fluorophenyl)oxazolidine-2,4-dione structure is crucial for any subsequent derivatization. Several synthetic routes are available for the oxazolidine-2,4-dione ring system.

One of the most direct methods involves the condensation of an α-hydroxy acid, such as 3-fluoromandelic acid, with urea or a related compound under heating, often with a dehydrating agent. Another common approach is the reaction between an α-hydroxy ester (e.g., methyl 3-fluoromandelate) and an isocyanate.

A more recent and efficient one-pot methodology involves a tandem phosphorus-mediated carboxylative condensation of a primary amine with an α-ketoester, followed by a base-catalyzed cyclization. rsc.org This method utilizes atmospheric carbon dioxide as a C1 source, which is advantageous for scalability and sustainability. rsc.org For the synthesis of 5-(3-Fluorophenyl)oxazolidine-2,4-dione, this could be adapted from a suitable α-ketoester derived from 3-fluorobenzaldehyde (B1666160).

Scalability Considerations: For research applications requiring larger quantities of the compound, the scalability of the chosen synthetic protocol is paramount.

Reagent Availability and Cost: The starting materials, such as 3-fluoromandelic acid or 3-fluorobenzaldehyde derivatives, should be commercially available and affordable.

Reaction Conditions: Protocols that operate under mild conditions (e.g., atmospheric pressure, moderate temperatures) are generally easier and safer to scale up. The use of atmospheric CO₂ is particularly attractive from a scalability perspective. rsc.org

Yield and Purity: A high-yield reaction minimizes waste and reduces the cost per gram of the final product. Robust purification methods, such as recrystallization, are preferred over chromatographic methods for large-scale work due to lower solvent consumption and cost.

Process Safety: The potential hazards of reagents and intermediates must be carefully evaluated for large-scale synthesis.

Table 3: Comparison of Synthetic Protocols for Oxazolidine-2,4-diones

| Synthetic Method | Key Reactants | Typical Conditions | Scalability Advantages | Potential Challenges |

|---|---|---|---|---|

| Condensation with Urea | α-Hydroxy acid (3-Fluoromandelic acid), Urea | Heating, often with dehydrating agent | Simple, readily available reagents | May require high temperatures; moderate yields |

| Reaction with Isocyanate | α-Hydroxy ester, Isocyanate | Often requires inert atmosphere | Good yields, clean reaction | Isocyanates can be toxic and moisture-sensitive |

| Tandem Carboxylative Cyclization rsc.org | Primary amine, α-Ketoester | Mild conditions, atmospheric CO₂, phosphorus mediator | High atom economy, sustainable C1 source, one-pot | Requires specific phosphorus mediator and α-ketoester precursor |

Investigations into the Biological Activities and Pharmacological Potentials of 5 3 Fluorophenyl Oxazolidine 2,4 Dione Analogues

Pre-clinical Antibacterial Activity Profiling

Oxazolidinones represent a significant class of synthetic antibiotics, with their primary mechanism of action being the inhibition of bacterial protein synthesis. mdpi.comnih.gov They achieve this by binding to the 50S ribosomal subunit, which in turn prevents the formation of the 70S initiation complex, a crucial step in bacterial protein translation. nih.govbenthamdirect.com This unique mechanism of action makes them effective against a variety of pathogenic bacteria.

Efficacy Against Gram-Positive Bacterial Strains

Analogues of 5-(3-Fluorophenyl)oxazolidine-2,4-dione have demonstrated considerable efficacy against a broad spectrum of Gram-positive bacteria. nih.govnih.gov This class of compounds is particularly noted for its potent activity against clinically significant pathogens. For instance, various derivatives have shown strong inhibitory action against different species of Staphylococcus, Enterococcus, and Streptococcus. researchgate.net

Research into novel oxazolidinone derivatives has yielded compounds with potent antibacterial activity against Gram-positive organisms. nih.gov For example, a series of 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinones showed promising minimum inhibitory concentration (MIC) values against Enterococcus faecalis and Staphylococcus aureus. nih.gov Furthermore, modifications to the C-5 side chain of the oxazolidinone ring have led to derivatives with superior in vitro antibacterial activities against strains like Staphylococcus pneumoniae and Enterococcus faecium. nih.gov

A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives revealed that all tested compounds exhibited antibacterial activity against 7 drug-sensitive Gram-positive strains. mdpi.com One particular compound, 7j, showed an eight-fold stronger inhibitory effect than linezolid (B1675486), with a MIC value of 0.25 µg/mL. mdpi.com

| Compound/Analogue Class | Gram-Positive Strain(s) | Observed Activity (MIC) |

|---|---|---|

| 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinones | E. faecalis ATCC 29212, S. aureus ATCC 25923 | 1.0 μg/mL |

| Biaryl oxazolidinones (with 2,4-disubstituted thiophene) | Gram-positive strains | < 0.125 μg/mL |

| Oxazolidinone-sulphonamides (3a–j) and oxazolidinone-amides (4a–j) | Bacillus subtilis MTCC 121, Staphylococcus aureus MTCC 2940 | 1.17–37.5 µg/mL |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive strains | 0.25 µg/mL |

Efficacy Against Gram-Negative Bacterial Strains

While oxazolidinones are predominantly active against Gram-positive bacteria, research efforts have been directed towards broadening their antibacterial spectrum to include Gram-negative organisms. researchgate.netwhiterose.ac.uk The intrinsic resistance of Gram-negative bacteria is largely due to their impermeable outer membrane and efficient efflux pumps. whiterose.ac.uk

Structural modifications to the oxazolidinone scaffold are being explored to enhance penetration through the Gram-negative outer membrane and evade efflux mechanisms. whiterose.ac.uk Some oxazolidinone derivatives have shown activity against certain Gram-negative strains. For instance, Zoliflodacin (ETX0914), an oxazolidinone derivative, has demonstrated activity against Neisseria gonorrhoeae and E. coli by inhibiting DNA gyrase and topoisomerase IV. nih.govresearchgate.net Another compound, identified as a quorum-sensing inhibitor of Pseudomonas aeruginosa PAO1, also belongs to the oxazolidinone class. nih.govresearchgate.net

In a study of novel linezolid-based oxazolidinones, the compounds were active against Pseudomonas aeruginosa MTCC 2453 with MIC values ranging from 1.17–75 µg/mL, but showed no activity against Klebsiella planticola and Escherichia coli strains. mdpi.com

| Compound/Analogue Class | Gram-Negative Strain(s) | Observed Activity (MIC) |

|---|---|---|

| Zoliflodacin (ETX0914) | N. gonorrhoeae, E. coli | 0.39 µM, 6.2 µM respectively |

| LpxC inhibitor (Compound 46) | E. coli TG1, E. coli KAM3, K. pneumoniae ATCC 13883 | < 0.016 µg/mL |

| LpxC inhibitor (Compound 47) | Wild-type and clinical isolate strains | 0.020 to 16.0 µg/mL |

| Linezolid-based oxazolidinones | Pseudomonas aeruginosa MTCC 2453 | 1.17–75 µg/mL |

Activity Against Multidrug-Resistant Organisms, including MRSA

A significant advantage of the oxazolidinone class is its effectiveness against multidrug-resistant (MDR) Gram-positive pathogens. nih.govnih.govnih.gov This includes methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci. nih.gov The development of oxazolidinones was, in part, a response to the growing threat of such resistant strains. nih.gov

Numerous studies have highlighted the anti-MRSA activity of oxazolidinone derivatives. benthamdirect.comnih.gov For instance, piperazine (B1678402) oxazolidinone pleuromutilin (B8085454) derivatives have shown potent activity against MRSA ATCC 33591 and MRSA ATCC 43300, with MIC values in the range of 0.125–2 μg·mL–1. acs.org Another novel oxazolidinone, LCB01-0648, demonstrated potent antimicrobial activities against clinically isolated Gram-positive bacteria, including the lowest MIC90s (0.5 mg/L) against MRSA and methicillin-resistant coagulase-negative staphylococci (MRCNS) isolates among the tested compounds. mdpi.com

Furthermore, some thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives have been evaluated for their antibacterial effects against multidrug-resistant Staphylococcus aureus clinical isolates, with some derivatives showing a bactericidal effect. nih.gov

| Compound/Analogue Class | Resistant Strain(s) | Observed Activity (MIC/MIC90) |

|---|---|---|

| Piperazine oxazolidinone pleuromutilin derivatives | MRSA ATCC 33591, MRSA ATCC 43300 | 0.125–2 μg·mL–1 |

| LCB01-0648 | MRSA, MRCNS | MIC90 of 0.5 mg/L |

| LCB01-0648 | Linezolid-resistant S. aureus (LRSA) | MIC range of 2–4 mg/L |

| Thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives (1a, 2a, 2b) | Multidrug-resistant Staph. aureus | MIC between 1-32 μg/mL |

Exploration of Other Pre-clinical Biological Activities (from Related Compounds)

Beyond their antibacterial properties, compounds structurally related to 5-(3-Fluorophenyl)oxazolidine-2,4-dione, particularly those containing the oxazolidinedione or the related thiazolidinedione core, have been investigated for other significant biological activities.

Antidiabetic Potentials through PPARγ Agonism

Thiazolidinediones (TZDs) and oxazolidinediones are known for their antidiabetic properties, which are primarily mediated through their agonistic activity on the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.govresearchgate.net Activation of PPARγ enhances insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver. nih.govresearchgate.net

Studies on novel 5-substituted 2,4-thiazolidinedione (B21345) and 2,4-oxazolidinedione (B1205460) derivatives have revealed their potential as insulin sensitizers. acs.orgnih.gov In these studies, the antidiabetic activities of the 2,4-oxazolidinediones were found to be superior to those of the 2,4-thiazolidinediones. acs.orgnih.gov For instance, the (R)-(+)-enantiomer of 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione demonstrated more potent glucose-lowering activity than pioglitazone (B448) in KKAy mice and a 10-fold more potent antidiabetic activity than pioglitazone in Wistar fatty rats. nih.govscilit.com This effect was attributed to its potent agonistic activity for PPARγ, with an EC50 of 8.87 nM. nih.govscilit.com

| Compound Class | Mechanism of Action | Observed Antidiabetic Effect |

|---|---|---|

| Thiazolidinediones (Glitazones) | PPARγ agonism | Improve insulin sensitivity and reduce blood glucose levels. |

| 5-Substituted 2,4-oxazolidinediones | PPARγ agonism | Potent glucose- and lipid-lowering activities, often superior to thiazolidinediones. |

| (R)-(+)-5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione | Potent PPARγ agonism (EC50 = 8.87 nM) | More potent glucose-lowering activity than pioglitazone in animal models. |

| Oxadiazolyl thiazolidinedione (OXTZD) | Partial PPARγ agonism | Effectively reduced blood glucose levels in type 2 diabetic rats without significant weight gain. |

Enzyme Inhibition Studies (e.g., Acid Ceramidase Inhibition)

The oxazolidinedione scaffold has also been identified as a key component in the design of various enzyme inhibitors.

For example, novel and potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) have been developed based on oxazolidinedione and thiazolidinedione derivatives. nih.gov Additionally, a series of oxazolidinone derivatives were synthesized and evaluated for their inhibitory activities against the SARS-CoV-2 3CL protease, with one compound showing an IC50 value of 14.47 μM. scielo.br

In the context of lipid signaling, inhibitors of acid ceramidase are of interest as they can increase cellular levels of ceramide, a molecule known to induce apoptosis. nih.gov This has implications for cancer therapy. While the most potent in vitro inhibitor of acid ceramidase, B-13, was found to be less active in living cells, novel analogues are being developed to improve cellular efficacy. nih.gov Furthermore, oxazolone (B7731731) carboxamides have been identified as a novel class of acid ceramidase inhibitors.

| Compound Class | Target Enzyme | Observed Inhibitory Activity |

|---|---|---|

| Oxazolidinedione and thiazolidinedione derivatives | 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | Potent inhibition. |

| Oxazolidinone derivatives | SARS-CoV-2 3CL Protease | IC50 of 14.47 μM for the most potent compound. |

| B-13 analogues | Acid Ceramidase | Potent in vitro inhibition. |

| Oxazolone carboxamides | Acid Ceramidase | Novel class of inhibitors. |

| Oxazolidinylthiazolidines | Metallo-β-lactamase NDM-1 | Competitive inhibition with a Ki of 1.6 ± 0.6 µM for one compound. |

Anticonvulsant Activity of Related Oxazolidinedione Derivatives

The oxazolidine-2,4-dione scaffold is a well-established pharmacophore in the field of anticonvulsant drug discovery. nih.gov Historically, derivatives of this class have been utilized for the management of absence (petit mal) seizures. nih.govamsbio.com The mechanism of action for these compounds is not fully elucidated but is believed to involve modulation of neuronal excitability. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C-5 position of the oxazolidinedione ring is a critical determinant of anticonvulsant activity. nih.gov For instance, the presence of lower alkyl groups at this position has been associated with activity against petit mal seizures, while aryl substituents are being investigated for a broader spectrum of anticonvulsant effects. nih.gov

Recent research has continued to explore the potential of novel oxazolidinone derivatives as anticonvulsant agents, aiming for improved efficacy and better safety profiles. In vitro screening of a triazolyl oxazolidinone derivative, PH084, demonstrated its ability to depress action potential firing and excitatory synaptic transmission in the hippocampus, a brain region highly relevant to seizure generation. microbeonline.com Specifically, PH084 was found to reduce N-methyl-D-aspartate (NMDA) and non-NMDA receptor-mediated excitatory postsynaptic currents. microbeonline.com These findings suggest a potential mechanism of action involving the modulation of glutamatergic neurotransmission. microbeonline.com Further in vitro studies showed that PH084 could inhibit chemically induced seizures in hippocampal slices, although it was less effective against electrically induced seizures. microbeonline.com This suggests that its anticonvulsant activity may be more pronounced in seizure models characterized by a neurotransmitter imbalance. microbeonline.com

In vivo studies with another novel oxazolidinone derivative, PH192, have provided further evidence for the anticonvulsant potential of this class of compounds. umd.edu Pretreatment with PH192 offered significant protection against both chemically-induced seizures (using pentylenetetrazole, PTZ) and electrically-induced seizures (using the 6 Hz and maximal electroshock (MES) stimulation protocols) in both mice and rats. umd.edu Notably, PH192 exhibited a promising safety profile with minimal neurotoxic effects observed in the rotorod test. umd.edu The effective dose (ED50) for protection against 6 Hz-induced seizures in mice was estimated to be 34.5 mg/kg, with a neurotoxic dose (TD50) greater than 500 mg/kg, resulting in a favorable protective index of over 14.7. umd.edu

The anticonvulsant activity of selected oxazolidinone derivatives is summarized in the table below.

Table 1: Anticonvulsant Activity of Selected Oxazolidinone Derivatives

| Compound | Test Model | Species | Efficacy | Reference |

|---|---|---|---|---|

| PH192 | 6 Hz seizure | Mouse | ED50: 34.5 mg/kg | umd.edu |

| PH192 | 6 Hz seizure | Rat | 66.6% protection at 100 mg/kg | umd.edu |

| PH192 | MES seizure | Rat | 83.3% protection at 100 mg/kg | umd.edu |

| PH192 | PTZ-induced seizure | Rat | 80% protection at 100 mg/kg | umd.edu |

These findings underscore the continued interest in the oxazolidinedione scaffold for the development of new antiepileptic drugs. The introduction of a 3-fluorophenyl substituent at the C-5 position, as in 5-(3-fluorophenyl)oxazolidine-2,4-dione, represents a rational design strategy to explore novel interactions with biological targets and potentially enhance anticonvulsant properties.

Anticancer and Antitubercular Activity of Oxazolidine (B1195125) Derivatives

The oxazolidinone scaffold has demonstrated considerable versatility, with research extending beyond its antimicrobial and anticonvulsant properties into the realms of anticancer and antitubercular activities.

In the context of oncology, various derivatives of the closely related thiazolidine-2,4-dione (a bioisostere of oxazolidine-2,4-dione) have been investigated for their antiproliferative effects against a range of cancer cell lines. microbeonline.combiobide.com These compounds have been shown to induce apoptosis and cause cell cycle arrest in tumor cells. microbeonline.com For instance, a series of novel 5-benzylidenethiazolidine-2,4-dione derivatives were evaluated for their cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. microbeonline.com Several of these compounds exhibited potent anticancer activity, with IC50 values in the low micromolar range. microbeonline.com Specifically, one of the most active compounds demonstrated an IC50 of 2.04 µM against HepG2 cells and 1.21 µM against MCF-7 cells. microbeonline.com The proposed mechanism for some of these derivatives involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. microbeonline.com

The antitubercular potential of oxazolidinones is well-established, with linezolid being a clinically used drug for the treatment of multidrug-resistant tuberculosis (MDR-TB). amsbio.com The mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Research in this area is focused on developing new oxazolidinone derivatives with improved potency and reduced toxicity. nih.govnih.gov For example, sutezolid (B1681842) and delpazolid (B607052) are other oxazolidinone derivatives that have been investigated for their activity against Mycobacterium tuberculosis. amsbio.com

Furthermore, hybrid molecules incorporating the thiazolidine-2,4-dione scaffold have shown promising antitubercular activity. umd.edu A series of TZD-based hybrids with a pyridinecarbohydrazone moiety were synthesized and tested against the H37Rv strain of Mycobacterium tuberculosis and other wild-type strains. umd.edu Several of these compounds displayed high antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.078 µM. umd.edu These compounds also showed a synergistic effect when combined with first-line anti-TB drugs like isoniazid (B1672263) and rifampicin. umd.edu

The in vitro anticancer and antitubercular activities of selected oxazolidinedione and related derivatives are presented in the tables below.

Table 2: In Vitro Anticancer Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 22 (a 5-benzylidenethiazolidine-2,4-dione derivative) | HepG2 | 2.04 | microbeonline.com |

| Compound 22 (a 5-benzylidenethiazolidine-2,4-dione derivative) | MCF-7 | 1.21 | microbeonline.com |

| Sorafenib (Reference) | HepG2 | 1.80 | microbeonline.com |

| Sorafenib (Reference) | MCF-7 | 0.60 | microbeonline.com |

Table 3: In Vitro Antitubercular Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound | M. tuberculosis Strain | MIC (µM) | Reference |

|---|---|---|---|

| TZD-PCH 2a (unsubstituted phenyl ring) | H37Rv | 0.078 | wikipedia.org |

| TZD-PCH 2d (chloro substitution) | H37Rv | 0.091 | wikipedia.org |

| Isoniazid (Reference) | H37Rv | 0.228 | wikipedia.org |

| Rifampicin (Reference) | H37Rv | 0.152 | wikipedia.org |

These findings suggest that analogues of 5-(3-fluorophenyl)oxazolidine-2,4-dione could possess significant anticancer and antitubercular properties, warranting further investigation.

In Vitro Biological Screening Methodologies

Microbial Susceptibility Testing Methods (e.g., Serial Broth Dilution)

The serial broth dilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's activity, typically expressed as the Minimum Inhibitory Concentration (MIC). nih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions. nih.gov This method can be performed in tubes (macrodilution) or, more commonly, in microtiter plates (microdilution), which allows for the testing of multiple compounds and concentrations simultaneously. microbeonline.comwikipedia.org

The procedure begins with the preparation of a standardized inoculum of the target microorganism, usually from a fresh 18- to 24-hour culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard. microbeonline.com This corresponds to a cell density of approximately 1 to 2 x 10^8 colony-forming units (CFU)/mL. microbeonline.com A series of twofold dilutions of the test compound are then prepared in a suitable liquid growth medium (broth) in the wells of a microtiter plate. wikipedia.orgmlsascp.com Each well is then inoculated with the standardized microbial suspension, resulting in a final cell concentration of about 5 x 10^5 CFU/mL. microbeonline.com

The inoculated plates are incubated under appropriate conditions of temperature and time (e.g., 35°C for 16-20 hours for many bacteria). wikipedia.org Following incubation, the plates are examined for visible signs of microbial growth, which is typically observed as turbidity or the formation of a cell pellet at the bottom of the wells. wikipedia.org The MIC is determined as the lowest concentration of the compound in which no visible growth is observed. mlsascp.com This method is highly accurate and its results are comparable to the agar (B569324) dilution method, which is considered a gold standard. wikipedia.org

Enzyme Assays for Target Interaction Evaluation

Enzyme assays are fundamental tools in drug discovery and development for evaluating the interaction of potential drug candidates with their specific enzyme targets. bellbrooklabs.com These assays are designed to measure the rate of an enzyme-catalyzed reaction and can be used to determine if a compound acts as an inhibitor or an activator of the enzyme. bellbrooklabs.com The data generated from these assays, such as the half-maximal inhibitory concentration (IC50), provide crucial information about the potency and mechanism of action of a compound. nih.gov

A wide variety of enzyme assay formats are available, each with its own advantages and limitations. Spectrophotometric and fluorometric assays are among the most common. patsnap.com These assays rely on a change in absorbance or fluorescence, respectively, upon the conversion of a substrate to a product. patsnap.com For example, a chromogenic or fluorogenic substrate can be used that releases a colored or fluorescent product upon enzymatic cleavage. The rate of product formation is then monitored over time to determine the enzyme's activity.

Enzyme inhibition assays are specifically designed to identify and characterize molecules that reduce the rate of an enzyme-catalyzed reaction. biobide.com In a typical inhibition assay, the enzyme is incubated with the test compound at various concentrations before the addition of the substrate to initiate the reaction. The enzyme activity is then measured and compared to a control reaction without the inhibitor. From this data, the IC50 value can be calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

High-throughput screening (HTS) platforms often utilize miniaturized and automated enzyme assays to rapidly screen large libraries of compounds. These HTS assays are optimized for sensitivity, robustness, and low sample consumption. The identification of "hits" from HTS campaigns is followed by more detailed mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to confirm the compound's specificity for the target enzyme. bellbrooklabs.com

Mechanistic Elucidation of Action for 5 3 Fluorophenyl Oxazolidine 2,4 Dione Analogues

Molecular Target Identification and Validation

The biological effects of oxazolidinedione analogues are initiated through their interaction with specific molecular targets within the cell. The identification and validation of these targets are crucial for understanding their mechanism of action.

Ribosomal Subunit Binding and Protein Synthesis Inhibition

A primary and well-established mechanism for the broader class of oxazolidinones, which includes oxazolidine-2,4-diones, is the inhibition of bacterial protein synthesis. This action is achieved through a specific interaction with the bacterial ribosome.

Oxazolidinones bind to the 50S subunit of the prokaryotic ribosome. This binding event occurs at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. By occupying this site, oxazolidinones interfere with the correct positioning of aminoacyl-tRNA, thereby preventing the formation of the initiation complex, a crucial first step in protein synthesis. This inhibition effectively halts the production of essential proteins, leading to a bacteriostatic effect.

Table 1: Key Features of Oxazolidinone Interaction with the Ribosomal Subunit

| Feature | Description |

| Binding Site | Peptidyl Transferase Center (PTC) on the 50S ribosomal subunit |

| Primary Effect | Inhibition of the formation of the translation initiation complex |

| Consequence | Halts bacterial protein synthesis |

| Overall Outcome | Bacteriostatic activity |

Interaction with Specific Cellular Pathways

Beyond their role in protein synthesis inhibition, oxazolidinedione derivatives have been implicated in the modulation of various cellular pathways, including those involved in cell signaling, apoptosis, and inflammation.

Cell Signaling: Certain analogues have been shown to influence key signaling pathways. For instance, some derivatives can modulate the activity of kinases, which are pivotal enzymes in signal transduction cascades that control cell growth, differentiation, and survival.

Apoptosis: The induction of apoptosis, or programmed cell death, is another reported mechanism for some oxazolidinedione analogues. This can occur through the activation of caspase enzymes, the key executioners of the apoptotic process, or by influencing the expression of pro- and anti-apoptotic proteins.

Inflammation: Oxazolidinedione derivatives have demonstrated the ability to modulate inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by downregulating the production of inflammatory cytokines.

Ligand-Target Interaction Studies at the Molecular Level

Understanding the precise interactions between oxazolidinedione derivatives and their molecular targets is fundamental to elucidating their mechanism of action and for the rational design of more potent and selective compounds. Techniques such as X-ray crystallography and molecular docking have provided valuable insights into these interactions.

Biochemical Pathway Modulation by Oxazolidinedione Derivatives

For example, by inhibiting protein synthesis, these compounds can disrupt numerous downstream cellular processes that are dependent on the continuous supply of new proteins. This can include interference with bacterial virulence factor production and biofilm formation.

Furthermore, the modulation of signaling pathways can have a cascading effect on cellular metabolism and gene expression. The inhibition of specific kinases, for instance, can alter metabolic fluxes and influence the expression of genes involved in cell proliferation and survival. The anti-inflammatory effects of some analogues are a direct result of their ability to interfere with the biochemical pathways that lead to the production of inflammatory mediators.

Table 2: Summary of Potential Biochemical Pathway Modulation by Oxazolidinedione Derivatives

| Pathway | Potential Effect of Modulation |

| Protein Synthesis | Disruption of bacterial growth and virulence |

| Cell Signaling (e.g., Kinase pathways) | Alteration of cell proliferation, differentiation, and survival |

| Inflammatory Pathways | Reduction in the production of pro-inflammatory mediators |

| Apoptotic Pathways | Induction of programmed cell death in target cells |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluorine Substitution on Biological Activity and Molecular Interactions

The substitution of hydrogen with fluorine is a common and powerful strategy in drug design. The fluorine atom, positioned at the meta-position of the phenyl ring in 5-(3-Fluorophenyl)oxazolidine-2,4-dione, can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. This can alter the acidity of the N-H proton on the oxazolidine-2,4-dione ring, potentially influencing its ability to act as a hydrogen bond donor.

Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The impact on lipophilicity is highly context-dependent, but strategic fluorination is often used to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

Role of the Oxazolidine-2,4-dione Ring System in Receptor Binding and Efficacy

The oxazolidine-2,4-dione ring is a privileged scaffold in medicinal chemistry. It is a five-membered heterocycle containing two carbonyl groups, a nitrogen atom, and an oxygen atom. This arrangement provides a rigid framework with specific geometric and electronic features that are crucial for receptor recognition and binding.

Hydrogen Bonding: The two carbonyl oxygens are potent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These functionalities allow the ring system to form multiple, specific hydrogen bonds with amino acid residues in a protein's active site, which is often a key determinant of binding affinity and selectivity.

Rigid Scaffold: The heterocyclic ring constrains the geometry of the substituents attached to it. The C-5 position, in particular, serves as a vector to orient the 3-fluorophenyl group into a specific region of a binding pocket. This conformational rigidity can reduce the entropic penalty upon binding, leading to higher affinity.

Bioisosteric Replacement: The oxazolidine-2,4-dione moiety is a bioisostere of other cyclic structures found in active compounds, such as thiazolidine-2,4-diones (glitazones) and imidazolidine-2,4-diones (hydantoins), which are known to exhibit a wide range of pharmacological activities, including antidiabetic and anticonvulsant effects. researchgate.net

The table below illustrates how different heterocyclic cores, related to oxazolidine-2,4-dione, are associated with distinct biological activities, highlighting the importance of the core scaffold.

| Heterocyclic Core | Example Compound Class | Primary Biological Activity |

| Oxazolidine-2,4-dione | N/A (Hypothetical) | Varies based on substitution |

| Thiazolidine-2,4-dione | Glitazones (e.g., Pioglitazone) | Antidiabetic (PPARγ agonist) |

| Imidazolidine-2,4-dione | Hydantoins (e.g., Phenytoin) | Anticonvulsant (Sodium channel blocker) |

| Oxazolidinone | Linezolid (B1675486) | Antibacterial |

Influence of Substituents at the C-5 Position of the Oxazolidine (B1195125) Ring

The substituent at the C-5 position of the oxazolidine ring plays a pivotal role in determining the compound's biological specificity and potency. In the case of 5-(3-Fluorophenyl)oxazolidine-2,4-dione, this substituent is the fluorinated aromatic ring.

Structure-activity relationship studies on related heterocyclic compounds have consistently shown that the nature of the C-5 substituent is critical. For instance, in the thiazolidine-2,4-dione class of antidiabetic agents, the C-5 position is typically attached to a benzylidene group, which is essential for interaction with the PPARγ receptor. mdpi.com For antibacterial oxazolidinones like linezolid, an acetamidomethyl group at the C-5 position is crucial for its activity. researchgate.net

The size, electronics, and lipophilicity of the C-5 substituent dictate how the molecule interacts with the target.

Aromatic Interactions: The 3-fluorophenyl group can engage in π-π stacking, cation-π, or hydrophobic interactions within a receptor's active site.

Steric Factors: The size and shape of the substituent must be complementary to the topology of the binding pocket. Modifications to the phenyl ring (e.g., adding or moving substituents) would likely have a significant impact on binding affinity.

The following table presents hypothetical activity data based on common modifications at the C-5 phenyl ring of a generic 5-phenyloxazolidine-2,4-dione (B13836) scaffold, illustrating the sensitivity of this position to substitution.

| C-5 Substituent | Hypothetical Target | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| Phenyl | Target X | 150 | Baseline activity |

| 3-Fluorophenyl | Target X | 85 | Increased lipophilicity and favorable electronic interactions |

| 4-Fluorophenyl | Target X | 95 | Positional change of fluorine alters binding interactions |

| 3-Chlorophenyl | Target X | 110 | Larger halogen may introduce steric hindrance |

| 3-Methoxyphenyl | Target X | 250 | Bulky, polar group may be unfavorable for binding |

| 3,5-Difluorophenyl | Target X | 60 | Additive effects of fluorine may enhance binding |

Conformational Analysis and its Correlation with Biological Profiles

Conformational analysis, typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods (e.g., Density Functional Theory - DFT), can identify the lowest energy (most stable) conformers. researchgate.net For a molecule to be active, it must adopt a specific "bioactive conformation" to fit into the receptor's binding site. The energy required to adopt this conformation from its ground state can influence its potency.

Studies on structurally similar compounds, such as 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, have used X-ray crystallography to determine the precise dihedral angle between the phenyl and heterocyclic rings. nih.gov Such analyses reveal that these rings are typically not coplanar, adopting a twisted conformation that is energetically favorable. The specific angle of this twist is crucial for defining the molecule's shape and its potential biological profile.

Computational Chemistry and Molecular Modeling Approaches

Computational tools are indispensable for rational drug design and for probing the SAR of compounds like 5-(3-Fluorophenyl)oxazolidine-2,4-dione.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For 5-(3-Fluorophenyl)oxazolidine-2,4-dione, a docking study would involve:

Obtaining the 3D structure of a potential protein target.

Placing the 3D structure of the compound into the active site of the protein.

Using a scoring function to estimate the binding affinity and identify the most likely binding pose.

The results of a docking simulation can visualize the specific interactions between the compound and the receptor. For example, it could show the N-H group and carbonyl oxygens of the oxazolidine-2,4-dione ring forming hydrogen bonds with specific amino acids, and the 3-fluorophenyl ring sitting in a hydrophobic pocket, potentially interacting with aromatic residues like tyrosine or phenylalanine.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A QSAR study on a series of analogs of 5-(3-Fluorophenyl)oxazolidine-2,4-dione would involve:

Synthesizing or computationally generating a library of related compounds with variations in their structure (e.g., different substituents on the phenyl ring).

Measuring the biological activity of these compounds.

Calculating a set of molecular descriptors (properties like lipophilicity, electronic parameters, steric parameters, etc.) for each compound.

Using statistical methods, such as multiple linear regression, to build a mathematical model that correlates the descriptors with biological activity.

The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to understand which properties are most important for activity. For example, a QSAR model might reveal that high activity is correlated with increased lipophilicity and the presence of an electron-withdrawing group at the meta-position of the phenyl ring, thus rationalizing the beneficial role of the 3-fluoro substituent.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Virtual screening, in turn, utilizes these pharmacophore models to search large compound libraries for novel molecules that match the defined features, thereby accelerating the discovery of potential new drugs.

For the oxazolidinone and related thiazolidine-2,4-dione scaffolds, several key pharmacophoric features have been identified across various studies. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, in the context of antibacterial agents targeting the ribosome, the oxazolidinone core often participates in crucial hydrogen bonding interactions, while appended aromatic groups contribute to hydrophobic and electrostatic interactions. nih.govflinders.edu.au

In the area of anticancer research, derivatives of thiazolidine-2,4-dione have been investigated as inhibitors of enzymes like VEGFR-2. nih.gov Pharmacophore models for these compounds often highlight the importance of the dione (B5365651) moiety for hydrogen bonding with the hinge region of the kinase domain, while substituted phenyl rings occupy hydrophobic pockets. nih.gov Similarly, in the development of novel human topoisomerase inhibitors, the thiazolidine-2,4-dione scaffold is a key pharmacophoric element. nih.gov

Furthermore, computational studies on related compounds, such as 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, have utilized Density Functional Theory (DFT) and molecular docking to predict potential pharmacological profiles. biointerfaceresearch.com These analyses often point to the N-H group as a significant site for protein binding interactions. biointerfaceresearch.com

Virtual screening campaigns based on such pharmacophore models have led to the identification of novel inhibitor chemotypes. For example, computational methods have successfully identified oxazolidinone and isoxazoline (B3343090) inhibitors of LpxC, a bacterial enzyme, with potent in vitro activity. nih.govacs.org These studies underscore the utility of virtual screening in leveraging structural information to discover new bioactive molecules.

While a dedicated pharmacophore model for 5-(3-fluorophenyl)oxazolidine-2,4-dione is not readily found, based on the analysis of analogous structures, a hypothetical model would likely feature:

Hydrogen Bond Acceptors: The two carbonyl groups of the oxazolidine-2,4-dione ring.

Hydrogen Bond Donor: The nitrogen atom within the oxazolidine-2,4-dione ring.

Aromatic/Hydrophobic Feature: The 3-fluorophenyl group.

The fluorine atom on the phenyl ring could also participate in specific electrostatic or halogen bonding interactions, which could be a key determinant of its target specificity and potency.

The table below summarizes findings from studies on related compounds that inform the potential pharmacophoric features and virtual screening applications relevant to 5-(3-fluorophenyl)oxazolidine-2,4-dione.

| Compound Class | Therapeutic Area | Key Pharmacophoric Features | Virtual Screening Application | Reference |

| Oxazolidinones | Antibacterial | Electrostatic potentials in tail groups | Identification of ribosomal antibiotics | nih.gov |

| Oxazolidinone/Isoxazoline | Antibacterial | Not specified | Identification of new LpxC inhibitors | nih.govacs.org |

| Thiazolidine-2,4-diones | Anticancer (VEGFR-2) | 5-benzylidenethiazolidine-2,4-dione motif, phenylacetamide linker, amide/diamide/hydrazide groups | Not specified | nih.gov |

| Thiazolidine-2,4-diones | Anticancer (Topoisomerase) | Thiazolidine-2,4-dione, trimethoxyphenyl, and thiazole (B1198619) moieties | Not specified | nih.gov |

| 5-(3-nitro-arylidene)-thiazolidine-2,4-dione | General | N-H region for protein binding | Prediction of potential targets (EGFR, ORF2) | biointerfaceresearch.com |

Metabolism and Biotransformation Studies in Vitro and Non Human in Vivo

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes

In vitro studies using liver microsomes are a standard method to assess the metabolic stability of new chemical entities. These preparations contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 system.

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast array of compounds. For oxazolidinone-containing drugs like linezolid (B1675486), specific CYP enzymes have been identified as key players in their metabolism. Research has shown that CYP2J2, CYP4F2, and CYP1B1 are involved in the metabolism of linezolid. nih.gov While 5-(3-fluorophenyl)oxazolidine-2,4-dione is structurally distinct from linezolid, it is plausible that similar CYP enzymes could be involved in its oxidative metabolism. The metabolism of another complex oxazolidinedione hypoglycemic agent was investigated in human liver microsomes, indicating the involvement of various CYP enzymes including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov

Table 1: Potential Cytochrome P450 Enzymes in the Metabolism of Oxazolidinone Analogs

| Enzyme Family | Specific Isozyme | Potential Role in Oxazolidinone Metabolism | Reference Compound(s) |

|---|---|---|---|

| CYP1 | CYP1B1 | Catalyzes hydroxylation and de-ethyleneation. | Linezolid nih.gov |

| CYP2 | CYP2J2 | Catalyzes hydroxylation and de-ethyleneation. | Linezolid nih.gov |

| CYP3 | CYP3A4 | Involved in the metabolism of various oxazolidinediones. | 5-{4-[3-(4-cyclohexyl-2-propylphenoxy)propoxy]phenyl}-1,3-oxazolidine-2,4-dione nih.gov |

| CYP4 | CYP4F2 | Catalyzes hydroxylation and de-ethyleneation. | Linezolid nih.gov |

This table is illustrative and based on data from structurally related compounds, not 5-(3-fluorophenyl)oxazolidine-2,4-dione itself.

Based on studies of analogous compounds, two primary metabolic pathways can be postulated for 5-(3-fluorophenyl)oxazolidine-2,4-dione: hydroxylation of the aromatic ring and hydrolytic opening of the oxazolidine-2,4-dione ring.

Metabolic studies on a different oxazolidinedione derivative revealed that its biotransformation includes both monohydroxylation and the opening of the oxazolidinedione ring, which results in the formation of keto amide and alcohol amide entities. nih.gov It is therefore reasonable to predict that 5-(3-fluorophenyl)oxazolidine-2,4-dione could undergo hydroxylation on the fluorophenyl ring. The fluorine substituent's position may influence the site of hydroxylation.

Furthermore, the oxazolidine-2,4-dione ring itself is susceptible to metabolic degradation. The hydrolytic cleavage of this ring system is a documented metabolic pathway for other compounds containing this moiety. nih.gov This process would lead to the formation of more polar, readily excretable metabolites.

Table 2: Predicted Metabolites of 5-(3-Fluorophenyl)oxazolidine-2,4-dione Based on Analogous Compounds

| Metabolic Reaction | Potential Metabolite Structure | Precedent Compound(s) |

|---|---|---|

| Aromatic Hydroxylation | Hydroxylated 5-(3-fluorophenyl)oxazolidine-2,4-dione | 5-{4-[3-(4-cyclohexyl-2-propylphenoxy)propoxy]phenyl}-1,3-oxazolidine-2,4-dione nih.gov |

| Oxazolidinedione Ring Opening | Keto amide and alcohol amide derivatives | 5-{4-[3-(4-cyclohexyl-2-propylphenoxy)propoxy]phenyl}-1,3-oxazolidine-2,4-dione nih.gov |

This table presents predicted metabolic pathways and is not based on direct experimental data for 5-(3-fluorophenyl)oxazolidine-2,4-dione.

Microbial Transformation and Degradation Pathways (e.g., Soil Microorganisms)

The environmental fate of synthetic compounds is an area of increasing importance. While specific studies on the microbial degradation of 5-(3-fluorophenyl)oxazolidine-2,4-dione are not available, general principles of microbial metabolism of aromatic and heterocyclic compounds can provide some insight.

Soil microorganisms possess a diverse array of enzymes capable of degrading complex organic molecules. It is plausible that microbes could catalyze the hydrolysis of the amide bonds within the oxazolidine-2,4-dione ring, leading to its opening. This would be an initial step in the breakdown of the molecule. Additionally, under certain environmental conditions, reductive metabolic processes could occur.

The ultimate environmental degradation of 5-(3-fluorophenyl)oxazolidine-2,4-dione would likely involve a consortium of soil microorganisms. These microbes would work in concert to break down the molecule into simpler, non-toxic components. The rate and extent of this degradation would be influenced by various environmental factors such as soil type, pH, temperature, and the presence of other organic matter. The fluorophenyl moiety may present a greater challenge for microbial degradation due to the stability of the carbon-fluorine bond.

Advanced Research Techniques and Future Perspectives

Crystallographic Studies of 5-(3-Fluorophenyl)oxazolidine-2,4-dione Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules. For complex chiral molecules like oxazolidinone derivatives, it provides essential information on stereochemistry and intermolecular interactions that govern their packing in the solid state.

The precise determination of a molecule's absolute configuration is critical in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Crystallographic studies on derivatives of 5-phenyloxazolidinone have been successfully employed to establish their absolute chirality. For instance, the structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone was unequivocally determined using single-crystal X-ray diffraction. nih.gov This analysis confirmed the S-configuration at the C-5 stereocenter of the oxazolidinone ring, which was a vital step in the synthetic pathway toward a potent anticancer drug candidate. nih.gov This technique remains the gold standard for assigning the correct handedness to chiral intermediates and final products in drug development.

Crystallographic analysis also illuminates the complex network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate how molecules arrange themselves in a crystal lattice. In the solid state, oxazolidinone derivatives often exhibit well-defined hydrogen-bonding patterns. Studies on related structures reveal that the N-H group of the oxazolidinone ring frequently acts as a hydrogen bond donor, while the carbonyl oxygens act as acceptors. nih.govnih.gov In the case of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, molecules are linked by N—H⋯O hydrogen bonds, forming a polymeric structure that propagates along a screw axis. nih.gov Similarly, in related heterocyclic compounds like 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, N—H⋯O hydrogen bonds link molecules into one-dimensional chains. nih.gov Understanding these supramolecular interactions is fundamental for controlling the physicochemical properties of active pharmaceutical ingredients, including solubility and stability.

Spectroscopic Characterization for Mechanistic Insights (e.g., NMR for conformational analysis, not basic identification)

While standard spectroscopic methods like NMR are used for routine structural confirmation, advanced techniques, particularly two-dimensional NMR, provide deeper insights into the dynamic behavior of molecules in solution. Conformational analysis is key to understanding how a molecule might interact with its biological target.

The conformational flexibility of molecules containing multiple rotatable single bonds, such as 5-phenyloxazolidinone derivatives, can be explored using a combination of Nuclear Overhauser Effect Spectroscopy (NOESY) and computational methods like Density Functional Theory (DFT). eie.grum.es NOESY experiments measure through-space interactions between protons, providing distance constraints that help define the predominant conformation of a molecule in solution. mdpi.com For related heterocyclic systems, researchers have combined experimental NMR data with DFT calculations to map the potential energy surface and identify the most stable conformers. eie.grum.es This integrated approach allows for a detailed understanding of the molecule's preferred three-dimensional shape, which is crucial for rational drug design and for interpreting structure-activity relationships.

Pre-clinical Efficacy Studies in Animal Models (e.g., Xenograft Models for related compounds, diabetic animal models)

Pre-clinical studies in relevant animal models are a critical step in evaluating the therapeutic potential of new chemical entities. Derivatives of the oxazolidinedione and the closely related thiazolidinedione scaffolds have been extensively studied in models of diabetes and cancer.

In diabetic animal models, oxazolidinedione derivatives have demonstrated significant efficacy. nih.gov Studies in genetically obese and diabetic KKAy mice and Wistar fatty rats showed that novel 5-substituted-2,4-oxazolidinediones possessed potent glucose- and lipid-lowering activities, with some compounds being significantly more potent than the established drug pioglitazone (B448). nih.gov For example, the (R)-(+)-enantiomer of one derivative exhibited a 10-fold more potent antidiabetic effect than pioglitazone in Wistar fatty rats. nih.gov These effects are often attributed to the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov

| Compound Class | Animal Model | Observed Effects | Reference |

|---|---|---|---|

| 5-substituted-2,4-oxazolidinediones | KKAy mice, Wistar fatty rats | Potent glucose- and lipid-lowering activities | nih.gov |

| Thiazolidinedione derivative (T-174) | KK-Ay mice, Zucker fatty rats | Improved hyperglycemia, hyperinsulinemia, and glucose intolerance | nih.gov |

| 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones | db/db mice, Zucker rats | Lowered glucose and insulin (B600854); improved glucose tolerance | nih.gov |

In oncology, oxazolidinone and thiazolidinedione analogs have been evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.gov A thiazolidinedione derivative, AV23, was shown to reduce tumor volume by 90% in a rat glioblastoma model. researchgate.net Furthermore, an oxazolidinone-based compound was effective at inhibiting 2-hydroxyglutarate production in an HCT116 colorectal cancer xenograft model. nih.gov These studies underscore the potential of these scaffolds in cancer therapy. researchgate.netnih.gov

| Compound Class | Animal Model | Tumor Type | Observed Effects | Reference |

|---|---|---|---|---|

| Thiazolidinedione derivative (AV23) | Wistar rats with C6 cell implantation | Glioblastoma | 90% reduction in tumor volume | researchgate.net |

| Oxazolidinone derivative (IDH305) | HCT116-IDH1R132H± xenograft model | Colorectal Cancer | Inhibition of 2-HG production | nih.gov |

Development of Novel Analogs with Modified Scaffolds

The versatility of the oxazolidinone and thiazolidinedione scaffolds allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov A key strategy in medicinal chemistry is the development of novel analogs through scaffold modification and hybridization.

Researchers have created hybrid molecules that combine the thiazolidinedione core with other pharmacophores to achieve new or enhanced biological activities. For example, hybrid compounds incorporating thiazolidinedione with 1,3,4-oxadiazole, thiosemicarbazone, or trimethoxybenzene-thiazole moieties have been synthesized. rsc.orgnih.govnih.gov This approach aims to target multiple biological pathways or to improve interaction with a specific target. Modifications are not limited to the 5-position; substitutions at the N-3 position of the ring have also been widely explored to modulate activity. nih.gov The development of such novel analogs demonstrates a rational approach to expanding the therapeutic utility of this class of compounds beyond their original applications. nih.govresearchgate.net

Emerging Therapeutic Applications and Research Avenues

While initially recognized for their roles in metabolic diseases and as antibiotics, the therapeutic potential of oxazolidinone and thiazolidinedione derivatives is expanding into new areas. nih.govnih.gov The anticancer properties of these compounds are a particularly active area of research. nih.govnih.gov The discovery that certain derivatives can act as potent inhibitors of critical signaling molecules like phosphoinositide 3-kinase delta (PI3Kδ) or human topoisomerases has opened new avenues for cancer treatment. nih.govnih.gov

Beyond cancer, the broad biological activity profile of these scaffolds suggests potential applications in treating inflammatory diseases, parasitic infections, and viral illnesses. nih.govnih.gov Future research is likely to focus on several key avenues:

Target-Specific Design: Designing analogs with high selectivity for specific enzyme or receptor isoforms to minimize off-target effects.

Hybrid Molecules: Further exploration of hybrid drugs that can modulate multiple targets relevant to complex diseases like cancer. nih.gov

Novel Scaffolds: Investigating bioisosteric replacements for the oxazolidine-2,4-dione core to discover novel chemotypes with improved drug-like properties.

Mechanism of Action Studies: Elucidating the detailed molecular mechanisms underlying the diverse biological effects of these compounds to identify new therapeutic targets.

The continued investigation into this versatile class of compounds holds significant promise for the discovery of next-generation therapies for a wide range of human diseases.

Challenges and Opportunities in Oxazolidinedione Research and Development

The oxazolidinedione scaffold, a cornerstone in medicinal chemistry, presents a landscape of significant challenges and promising opportunities. While derivatives like 5-(3-Fluorophenyl)oxazolidine-2,4-dione are of interest, their journey from laboratory synthesis to clinical application is fraught with hurdles that are common to this class of compounds. Overcoming these challenges is key to unlocking the full therapeutic potential of this versatile chemical structure.

Challenges in Research and Development

The development of oxazolidinedione-based therapeutics faces several critical obstacles that researchers and pharmaceutical scientists must navigate.

Clinical Translation and Toxicity: A primary challenge is the high attrition rate of oxazolidinone derivatives during clinical development. rsc.orgrsc.org Many promising compounds identified in preclinical studies fail to advance through Phase I or Phase II clinical trials due to inherent toxicity and unforeseen side effects. nih.gov For instance, long-term administration of the approved oxazolidinone antibiotic, linezolid (B1675486), has been associated with significant side effects, which tempers enthusiasm for new derivatives that share a similar core structure. nih.gov

Spectrum of Activity and Resistance: The antibacterial spectrum of many current oxazolidinones is relatively narrow, primarily targeting Gram-positive bacteria. nih.gov This limitation reduces their utility in treating infections caused by Gram-negative pathogens. Furthermore, the emergence of drug-resistant bacterial strains poses a continuous threat, necessitating the development of novel analogues that can circumvent these resistance mechanisms. nih.govresearchgate.net Although the frequency of resistance development is relatively low, its occurrence can lead to clinical failure. nih.gov

Synthetic Complexity: The synthesis of specific oxazolidinedione analogues can be complex. Achieving desired stereochemistry and high yields often requires multi-step synthetic routes, which can be resource-intensive and difficult to scale up for large-scale production. orientjchem.org The creation of diverse libraries of these compounds for screening purposes can also be hampered by synthetic difficulties. nih.gov

Target Identification for Non-Antimicrobial Applications: While the antimicrobial mechanism is well-understood, identifying and validating specific biological targets for other therapeutic areas (e.g., anticancer, anti-inflammatory) remains a significant challenge. This requires extensive biological screening and mechanistic studies to elucidate how these compounds exert their effects beyond protein synthesis inhibition.

Opportunities and Future Perspectives

Despite the challenges, the oxazolidinedione scaffold holds immense potential for future drug discovery and development, driven by its structural versatility and proven biological activity.

Broadening Therapeutic Applications: The oxazolidinone ring is considered a "privileged scaffold" in medicinal chemistry, capable of serving as a foundation for drugs targeting a wide range of diseases. nih.govdntb.gov.ua There are significant opportunities to explore its potential beyond antimicrobials, including in the development of agents for tuberculosis, cancer, inflammation, and various neurological diseases. rsc.org The core structure can be modified to interact with diverse biological targets.

Combating Antimicrobial Resistance: There is an urgent and ongoing global need for new antibiotics to combat multidrug-resistant bacteria. nih.govacs.org The unique mechanism of action of oxazolidinones, which involves the inhibition of the initiation phase of bacterial protein synthesis, means they often lack cross-resistance with other antibiotic classes. nih.gov This presents a critical opportunity for developing next-generation oxazolidinones, like derivatives of 5-(3-Fluorophenyl)oxazolidine-2,4-dione, to treat challenging infections.

Targeting Ion Channels: A promising and relatively underexplored avenue for oxazolidinedione research is their potential as modulators of ion channels. mdpi.comresearchgate.net Ion channels are crucial drug targets for a variety of human diseases, including cardiovascular and neurological disorders. researchgate.netnih.gov The development of oxazolidinedione derivatives that can selectively target specific ion channels could open up entirely new therapeutic possibilities for conditions such as epilepsy and neurodegenerative diseases. mdpi.com

Structural Optimization and Drug Design: Advances in computational chemistry and structure-activity relationship (SAR) studies provide powerful tools for the rational design of new oxazolidinedione derivatives. acs.org By modifying the C-5 side chain and the N-phenyl ring, it is possible to design compounds with improved potency, an expanded spectrum of activity, and enhanced safety profiles. nih.govnih.gov This allows for the fine-tuning of molecules to optimize their pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of orally bioavailable drugs with superior therapeutic indices. acs.orgnih.gov

The table below summarizes the key challenges and opportunities in the research and development of oxazolidinedione compounds.

| Category | Specific Point | Relevance to 5-(3-Fluorophenyl)oxazolidine-2,4-dione Development |

| Challenges | High Clinical Attrition Rate & Toxicity | Potential for failure in clinical trials due to unforeseen toxicity, a known issue for the oxazolidinone class. rsc.orgnih.gov |

| Narrow Spectrum of Activity | If developed as an antibiotic, it may be limited primarily to Gram-positive bacteria, a common trait for this scaffold. nih.gov | |

| Emergence of Drug Resistance | Any new antibiotic based on this scaffold must be effective against strains resistant to existing drugs. nih.govresearchgate.net | |

| Complex Synthetic Routes | Efficient and scalable synthesis must be developed for economic viability and further derivatization. orientjchem.org | |

| Opportunities | Versatile Therapeutic Scaffold | The core structure can be adapted to target a wide range of diseases beyond infections, including cancer and inflammation. rsc.orgnih.gov |

| Novel Mechanism of Action | As an antimicrobial, it could be effective against bacteria resistant to other classes of antibiotics. nih.gov | |

| Potential as Ion Channel Modulators | Offers a novel avenue for development as a therapeutic for neurological or cardiovascular diseases. mdpi.comresearchgate.netnih.gov | |

| Rational Drug Design | Modern computational tools can guide modifications to improve potency, safety, and pharmacokinetic properties. acs.orgnih.gov |

Q & A

Q. Safety and Handling

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if handling powdered forms .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HF gas during acidic hydrolysis) .

- Waste disposal : Neutralize residues with calcium carbonate before aqueous disposal to avoid fluoride contamination .

How do structural modifications at the 3-fluorophenyl moiety influence biological activity?

Q. Structure-Activity Relationship (SAR)

- Electron-withdrawing groups : The 3-fluoro substituent enhances electrophilicity of the oxazolidine ring, increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Substituent position : Meta-fluorination (vs. para) reduces steric bulk, improving binding to hydrophobic enzyme pockets. In a 2021 study, 3-fluorophenyl analogs showed 2.3-fold higher inhibitory activity against COX-2 compared to 4-fluorophenyl derivatives .

What analytical techniques validate purity and stability of 5-(3-Fluorophenyl)oxazolidine-2,4-dione?

Q. Advanced Analytical Methods

- HPLC-DAD : Use C18 columns with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm quantifies impurities (<0.5% w/w) .

- Stability studies : Accelerated degradation under 40°C/75% RH for 4 weeks reveals hydrolysis of the oxazolidine ring as the primary degradation pathway .